molecular formula C27H23NO4S B4145791 2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide

2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide

Cat. No.: B4145791
M. Wt: 457.5 g/mol
InChI Key: ZFDGCELMRWMVDN-UHFFFAOYSA-N
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Description

2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:

    Formation of Benzylsulfonylbenzyl Chloride: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride, which is then reacted with benzyl alcohol to produce benzylsulfonylbenzyl chloride.

    Coupling with Phenylbenzamide: The benzylsulfonylbenzyl chloride is then reacted with N-phenylbenzamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) with a Lewis acid catalyst (FeBr3, AlCl3) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated aromatic compounds.

Scientific Research Applications

2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzylsulfonylbenzene: Similar structure but lacks the phenylbenzamide moiety.

    Phenylbenzamide: Lacks the benzylsulfonylbenzyl group.

    Benzylsulfonylphenylbenzamide: Similar but with variations in the positioning of functional groups.

Uniqueness

2-{[4-(Benzylsulfonyl)benzyl]oxy}-N~1~-phenylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-benzylsulfonylphenyl)methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4S/c29-27(28-23-11-5-2-6-12-23)25-13-7-8-14-26(25)32-19-21-15-17-24(18-16-21)33(30,31)20-22-9-3-1-4-10-22/h1-18H,19-20H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDGCELMRWMVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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